6-Bromo-8-chloroquinolin-3-amine
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Overview
Description
6-Bromo-8-chloroquinolin-3-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities .
Preparation Methods
The synthesis of 6-Bromo-8-chloroquinolin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the use of 4-bromaniline, ethyl propiolate, and phosphorus trichloride as raw materials. The reaction proceeds through a series of steps, including cyclization and halogenation, to yield the target compound . This method is noted for its simplicity and environmental friendliness, making it suitable for industrial-scale production .
Chemical Reactions Analysis
6-Bromo-8-chloroquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form quinoline N-oxides or reduction to yield amines.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling techniques.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-8-chloroquinolin-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Research: The compound is used in the study of various biological pathways and mechanisms, particularly those involving DNA and protein interactions.
Industrial Applications: It is utilized in the synthesis of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-8-chloroquinolin-3-amine involves its interaction with molecular targets such as DNA and enzymes. It is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is similar to that of other quinoline derivatives, which are widely used as antimicrobial agents.
Comparison with Similar Compounds
6-Bromo-8-chloroquinolin-3-amine can be compared with other quinoline derivatives such as:
- 4-Bromo-8-chloroquinoline
- 8-Bromo-4-chloroquinoline
- 6-Bromo-4-chloroquinoline
These compounds share similar structural features but differ in the position of the halogen atoms, which can significantly affect their chemical reactivity and biological activity
Properties
Molecular Formula |
C9H6BrClN2 |
---|---|
Molecular Weight |
257.51 g/mol |
IUPAC Name |
6-bromo-8-chloroquinolin-3-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-6-1-5-2-7(12)4-13-9(5)8(11)3-6/h1-4H,12H2 |
InChI Key |
VYJMMSDKJFMALE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Br)Cl)N |
Origin of Product |
United States |
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